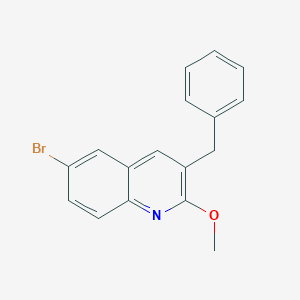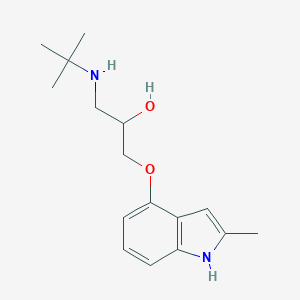
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole
描述
Synthesis Analysis
The synthesis of related compounds involves innovative approaches, such as the development of new methods for the synthesis of amino and oxindole derivatives. These methods typically include reactions under specific conditions to achieve desired structural features and functionalities, highlighting the complexity and creativity involved in synthetic organic chemistry (Zelenov et al., 2014), (Hajra et al., 2019).
Molecular Structure Analysis
Understanding the molecular structure of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole involves detailed studies using techniques like NMR spectroscopy and X-ray crystallography. These techniques provide insights into the compound's three-dimensional configuration, essential for predicting its reactivity and interactions with biological molecules. Studies on related compounds emphasize the importance of stereochemistry and molecular orientation in determining biological activity and chemical reactivity (Gao et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole or similar compounds often focus on functional group transformations, such as aminooxygenation, peroxidation, and cyclization reactions. These transformations are pivotal in modifying the compound's chemical properties for specific applications, demonstrating the compound's versatility and the potential for creating derivatives with enhanced or targeted properties (Bui et al., 2010).
Physical Properties Analysis
The physical properties of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole, such as solubility, melting point, and stability, are crucial for its handling and application in different environments. These properties depend on the compound's molecular structure and are essential for determining its suitability for various applications, including pharmaceutical formulations and chemical reactions.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are fundamental aspects of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole's study. Investigations into these properties help in understanding the compound's behavior in biological systems and its potential as a precursor for more complex molecules (Utley et al., 1995).
科学研究应用
Antihypertensive Agents : The 5-methyl derivative of 2-oxo-1,3-dioxol-4-yl methyl esters, related to the compound , has been identified as more bioavailable and effective as an oral antihypertensive agent than its 5-tert-butyl analogue. This suggests potential for development as prodrugs for methyldopa (Saari et al., 1984).
Prostaglandin D2 Receptor Antagonists : 2-Methylindole-4-acetic acid analogs, including compound 1, have shown potential as antagonists for the prostaglandin D2 receptor, indicating a role in therapeutic applications related to receptor affinity and activity (Torisu et al., 2005).
Synthesis of Triazole Oxides : A new approach for synthesizing 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides has been developed, which can be transformed into related compounds, showcasing the versatility in chemical synthesis (Zelenov et al., 2014).
Antioxidant Therapeutics : 5-Hydroxyoxindole and its derivatives, closely related to the compound , have demonstrated effective suppression of lipid peroxidation and intracellular oxidative stress, making them promising candidates for antioxidant therapeutics (Yasuda et al., 2013).
Metabolism and Bioactivation : Human liver microsomes can efficiently metabolize 3-methylindole, a compound similar to the one , producing various oxidized metabolites. This is significant for the development of anti-cancer drugs (Yan et al., 2007).
Fluorescence Sensors : Synthesized coumarin-triazole derivatives, related to the compound of interest, have been used as turn-off fluorescence sensors for iron(III) ions, indicating applications in sensitive detection technologies (Joshi et al., 2015).
属性
IUPAC Name |
1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQHPLYSXBZMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946662 | |
| Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole | |
CAS RN |
23869-98-9, 62658-85-9 | |
| Record name | 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((2-Methyl-1H-indol-4-yl)oxy)-3-(tert-butylamino)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



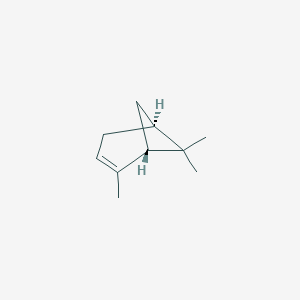
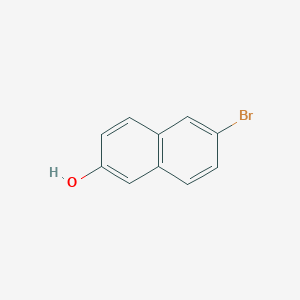
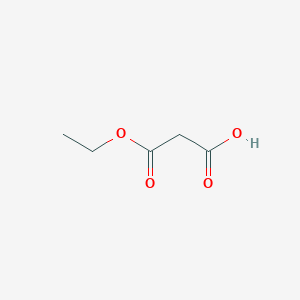
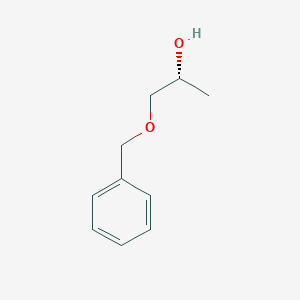
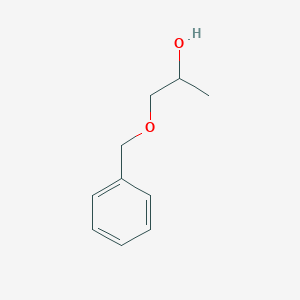
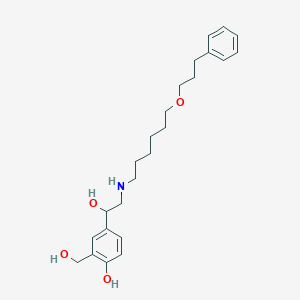
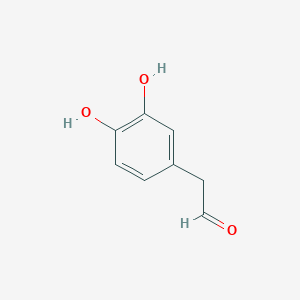
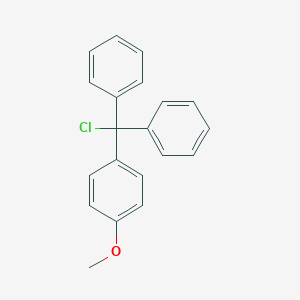
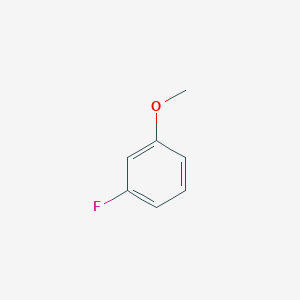
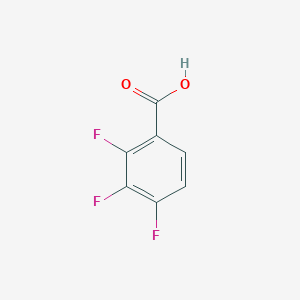
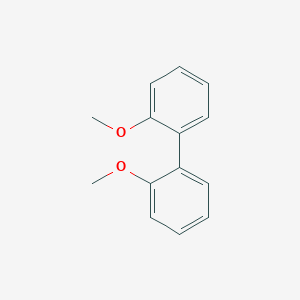
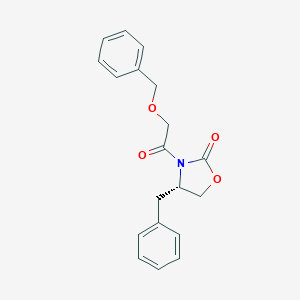
![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)
